molecular formula C7H6FN3 B6158867 3-fluoro-1H-indazol-6-amine CAS No. 1346549-20-9

3-fluoro-1H-indazol-6-amine

Cat. No.: B6158867
CAS No.: 1346549-20-9
M. Wt: 151.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1H-indazol-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-fluoroaniline with hydrazine hydrate in the presence of a catalyst such as copper(II) acetate can lead to the formation of the indazole ring . The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere, yielding the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom or the amine group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of a catalyst or under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indazole derivatives with different functional groups.

Scientific Research Applications

3-fluoro-1H-indazol-6-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents.

    Biology: The compound can be used as a tool to study biological processes involving indazole derivatives, such as enzyme inhibition and signal transduction.

    Materials Science: this compound can be incorporated into materials with specific properties, such as fluorescence or conductivity, for use in sensors or electronic devices.

Mechanism of Action

The mechanism of action of 3-fluoro-1H-indazol-6-amine involves its interaction with molecular targets and pathways within cells. For instance, the compound has been shown to inhibit members of the Bcl2 family and the p53/MDM2 pathway, leading to apoptosis in cancer cells . The presence of the fluorine atom and the amine group may enhance its binding affinity and selectivity for these targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-amine: Lacks the fluorine atom at the 3-position, which may affect its biological activity and chemical properties.

    3-chloro-1H-indazol-6-amine: Similar structure but with a chlorine atom instead of fluorine, potentially leading to different reactivity and biological effects.

    3-methyl-1H-indazol-6-amine: Contains a methyl group at the 3-position, which can influence its chemical behavior and interactions with biological targets.

Uniqueness

3-fluoro-1H-indazol-6-amine is unique due to the presence of the fluorine atom at the 3-position, which can significantly impact its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

1346549-20-9

Molecular Formula

C7H6FN3

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.